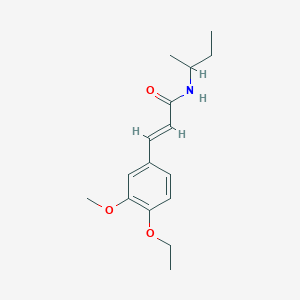
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act via modulation of ion channels in the body. Specifically, it has been found to modulate the activity of TRPV1, a calcium channel that is involved in pain sensation and inflammation. By modulating the activity of this channel, N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the biochemical and physiological effects of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Anti-inflammatory effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Analgesic effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
3. Modulation of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the body, making it a valuable tool for studying the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. High potency: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a highly potent compound, meaning that small amounts can produce significant effects.
2. Wide range of effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Some of the limitations of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. Limited solubility: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has limited solubility in water, making it difficult to work with in some experiments.
2. Lack of specificity: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have effects on multiple ion channels in the body, making it difficult to determine its specific effects.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. Some of the future directions for research include:
1. Development of new drugs: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may serve as a starting point for the development of new drugs with anti-inflammatory and analgesic effects.
2. Study of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may be used to study the activity of ion channels in the body, leading to a better understanding of their role in disease.
3. Investigation of other potential applications: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have other potential applications in scientific research, such as in the study of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves the reaction of sec-butylamine, 4-ethoxy-3-methoxybenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Cancer Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neuroscience Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the nervous system.
3. Drug Discovery: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been used as a starting point for the development of new drugs, due to its unique chemical properties.
Propriétés
Nom du produit |
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(E)-N-butan-2-yl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-5-12(3)17-16(18)10-8-13-7-9-14(20-6-2)15(11-13)19-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
Clé InChI |
KINRWHSJPDHIPH-CSKARUKUSA-N |
SMILES isomérique |
CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
SMILES canonique |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)


![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide](/img/structure/B256583.png)
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)
![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)